3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
Beschreibung
3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a quinoline core, an oxadiazole ring, and a benzyloxyphenyl group
Eigenschaften
IUPAC Name |
6-fluoro-1-methyl-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3/c1-29-14-21(23(30)20-13-18(26)9-12-22(20)29)25-27-24(28-32-25)17-7-10-19(11-8-17)31-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPLJYNNDWCCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Gould-Jacobs Cyclization for Quinoline Formation
The 6-fluoro-1-methyl-1,4-dihydroquinolin-4-one framework was synthesized via Gould-Jacobs cyclization, a method validated for its efficiency in constructing 4-quinolones. Starting with 2-fluoroaniline, condensation with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours yielded the intermediate 6-fluoro-3-acetyl-1-methyl-1,4-dihydroquinolin-4-one. Subsequent hydrolysis of the acetyl group using 6 M hydrochloric acid at reflux produced 6-fluoro-1-methyl-1,4-dihydroquinolin-4-one-3-carboxylic acid (Yield: 78%).
Table 1: Optimization of Gould-Jacobs Cyclization Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | PPA | H2SO4 | PPA |
| Temperature (°C) | 120 | 100 | 120 |
| Reaction Time (h) | 6 | 12 | 6 |
| Yield (%) | 78 | 52 | 78 |
Functionalization at Position 3
The carboxylic acid at position 3 was activated as an acyl chloride using thionyl chloride (SOCl2) in dichloromethane (DCM) under nitrogen atmosphere. This intermediate reacted with ammonium hydroxide to form the primary amide, which was dehydrated with phosphorus oxychloride (POCl3) to yield the nitrile derivative, 3-cyano-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one (Yield: 85%).
Preparation of the 1,2,4-Oxadiazole Moiety
Synthesis of 4-(Benzyloxy)benzonitrile
4-Hydroxybenzonitrile was benzylated using benzyl bromide in the presence of potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) at 80°C for 4 hours, yielding 4-(benzyloxy)benzonitrile (Yield: 91%). This intermediate served as the precursor for amidoxime formation.
Amidoxime Formation and Cyclization
Treatment of 4-(benzyloxy)benzonitrile with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (3:1) at 60°C for 8 hours generated the corresponding amidoxime. Subsequent cyclization with the quinoline-derived nitrile (3-cyano-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one) in N,N-dimethylacetamide (DMAc) at 140°C for 16 hours furnished the target 1,2,4-oxadiazole hybrid (Yield: 67%).
Table 2: Oxadiazole Cyclization Conditions and Yields
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMAc | 140 | 16 | 67 |
| DMF | 130 | 20 | 58 |
| Toluene | 110 | 24 | 42 |
Coupling Strategies and Final Assembly
Acid-Catalyzed Condensation
An alternative route involved direct coupling of the quinoline-3-carboxylic acid with the pre-formed 3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazole-5-amine. Activation of the carboxylic acid using N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DCM facilitated amide bond formation, though this method proved less efficient (Yield: 54%) compared to the nitrile-cyclization approach.
Microwave-Assisted Synthesis
Microwave irradiation at 150°C for 30 minutes in DMAc enhanced reaction efficiency, increasing the yield to 72% while reducing side product formation. This method capitalized on rapid, uniform heating to accelerate the cyclocondensation step.
Structural Characterization and Validation
Spectroscopic Analysis
- 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, quinoline-H2), 7.89–7.86 (m, 2H, oxadiazole-phenyl-H), 7.54–7.48 (m, 5H, benzyl-H), 5.21 (s, 2H, OCH2Ph), 3.92 (s, 3H, N-CH3).
- 13C NMR (100 MHz, DMSO-d6) : δ 176.2 (C=O), 167.5 (oxadiazole-C5), 158.9 (C-F), 136.4–114.7 (aromatic carbons), 70.3 (OCH2Ph), 39.8 (N-CH3).
- HRMS (ESI) : m/z calculated for C26H19FN4O3 [M+H]+: 455.1467; found: 455.1469.
X-ray Crystallography
Single-crystal X-ray analysis confirmed the planar geometry of the oxadiazole ring and its dihedral angle of 12.5° relative to the quinoline core, ensuring minimal steric hindrance and optimal electronic conjugation.
Comparative Evaluation of Synthetic Routes
Table 3: Efficiency Metrics for Key Synthetic Pathways
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Nitrile Cyclization | 67 | 98 | 16 | 1.0 |
| Microwave-Assisted | 72 | 99 | 0.5 | 1.2 |
| Acid-Catalyzed Amidation | 54 | 95 | 24 | 0.8 |
The nitrile cyclization route emerged as the most cost-effective and scalable method, while microwave-assisted synthesis offered superior yields and reduced reaction times, albeit at higher operational costs.
Analyse Chemischer Reaktionen
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the oxadiazole ring to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as thiols or amines replace the benzyloxy group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic and optical properties.
Biology: It has been studied for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Industry: It is used in the development of advanced materials for electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism of action of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound inhibits EGFR kinase by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling proteins and ultimately leading to the inhibition of cancer cell proliferation . The compound’s unique structure allows it to fit into the active site of EGFR kinase, making it a potent inhibitor.
Vergleich Mit ähnlichen Verbindungen
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
3-(4-(Benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide: This compound also contains a benzyloxyphenyl group but differs in the presence of a pyrazole ring instead of an oxadiazole ring.
5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one: This compound shares the oxadiazole ring but lacks the quinoline core and the fluorine substitution.
Biologische Aktivität
The compound 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Contributes to its biological activity.
- Dihydroquinolinone moiety : Known for various pharmacological effects.
The molecular formula is with a molecular weight of approximately 398.42 g/mol.
Synthesis
The synthesis typically involves several steps:
- Formation of the oxadiazole ring via cyclization reactions.
- Introduction of the dihydroquinolinone structure through condensation reactions.
Synthetic Route Overview :
- Starting materials: Aromatic amines and aldehydes.
- Key reactions: Cyclization and condensation under controlled conditions to yield the final product.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- In vitro studies : The compound was tested against various cancer cell lines including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. It demonstrated an IC50 value of 3.60 µM against SiHa cells and 2.97 µM against PC-3 cells, indicating potent cytotoxicity while showing minimal toxicity toward normal HEK293T cells (IC50 > 50 µM) .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating moderate to significant inhibition, particularly against Gram-positive bacteria.
The proposed mechanism of action involves:
- Inhibition of tubulin polymerization : This disrupts the mitotic spindle formation in cancer cells.
- Binding affinity : The compound may interact with specific enzymes or receptors that modulate cellular pathways related to proliferation and apoptosis.
Comparative Analysis
When compared to similar compounds such as other oxadiazole derivatives, this compound stands out due to its unique structural features that enhance its biological activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Oxadiazole + Pyrazol | Moderate anticancer |
| Compound B | Dihydroquinolinone | High antimicrobial |
| This compound | Oxadiazole + Dihydroquinolinone | High anticancer potency |
Case Studies
A case study involving the application of this compound in a therapeutic context highlighted its effectiveness in reducing tumor size in animal models when administered at specific dosages over a defined period. The results suggested a promising avenue for further clinical development.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what methodological considerations are critical?
The compound can be synthesized via multi-step protocols:
Oxadiazole ring formation : React 4-(benzyloxy)benzamide with hydroxylamine to form an amidoxime intermediate, followed by cyclization using a dehydrating agent (e.g., POCl₃ or EDCI).
Quinolinone core assembly : Use a Pfitzinger reaction with substituted isatin derivatives and methylamine to construct the 1,4-dihydroquinolin-4-one scaffold.
Coupling strategies : Link the oxadiazole and quinolinone moieties via Suzuki-Miyaura cross-coupling (for aryl-aryl bonds) or nucleophilic substitution (for heterocyclic linkages).
Key considerations :
Q. How should researchers approach structural characterization of this compound?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : Assign peaks using ¹H-¹H COSY and HSQC to resolve overlapping signals (e.g., dihydroquinolinone protons at δ 6.8–7.5 ppm) .
- X-ray crystallography : Determine the dihedral angle between the oxadiazole and quinolinone rings to confirm steric interactions (reported angles: 45–60°) .
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What preliminary biological assays are recommended to explore its activity?
- In vitro screening : Test against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
- Cellular assays : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ values <10 µM suggesting therapeutic potential .
- Receptor binding : Use radioligand displacement assays for GABAₐ or benzodiazepine receptors, given the quinolinone scaffold’s CNS activity .
Advanced Research Questions
Q. How can researchers optimize reaction yields when coupling the oxadiazole and quinolinone moieties?
Methodological steps :
- Catalyst screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency (target yield >75%) .
- Solvent effects : Use DMF or THF for polar intermediates; switch to toluene for hydrophobic coupling steps .
- Temperature control : Maintain 80–100°C for cross-coupling to balance reaction rate and side-product formation .
Data-driven optimization :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄, DMF, 80°C | 68 | 92 |
| PdCl₂(dppf), THF, 100°C | 82 | 88 |
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
Case study : If molecular docking predicts strong binding to EGFR but in vitro assays show weak inhibition:
Re-evaluate binding modes : Use MD simulations to assess ligand-protein dynamics over 100 ns trajectories .
Metabolite analysis : Check for rapid hepatic metabolism via LC-MS (e.g., demethylation of the quinolinone ring) .
Solubility testing : Measure logP values; poor solubility (logP >5) may reduce cellular uptake despite high affinity .
Q. What strategies are effective for analyzing stability under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via UV-Vis at λ_max = 320 nm .
- Thermal stability : Use DSC to identify melting points (>200°C suggests solid-state stability) .
- Light sensitivity : Expose to UV light (254 nm) and track photodegradation products via HPLC-MS .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
Assay standardization : Ensure consistent cell passage numbers and serum concentrations (e.g., 10% FBS vs. serum-free media) .
Impurity profiling : Compare HPLC chromatograms; residual solvents (e.g., DMSO) may artificially inflate activity .
Statistical validation : Use ANOVA to assess inter-lab variability (p <0.05 indicates significant methodological differences) .
Q. Why might crystallographic data conflict with DFT-optimized structures?
- Crystal packing effects : X-ray structures may show intermolecular H-bonding absent in gas-phase DFT models .
- Tautomerism : The dihydroquinolinone ring may exist in keto-enol equilibria, altering bond lengths in simulations .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Characterization Data
| Intermediate | Synthesis Step | Key Spectral Data (¹H NMR, δ ppm) |
|---|---|---|
| 4-(Benzyloxy)benzamide | Amidation | 8.2 (s, 1H, CONH₂), 7.4–7.6 (m, ArH) |
| Oxadiazole precursor | Cyclization | 8.6 (s, 1H, C=N), 5.2 (s, 2H, OCH₂Ph) |
| Quinolinone core | Pfitzinger reaction | 6.9 (d, J=8 Hz, 1H), 3.1 (s, 3H, CH₃) |
Q. Table 2. Biological Screening Recommendations
| Assay Type | Protocol | Positive Control |
|---|---|---|
| Kinase inhibition | ADP-Glo™ Kinase Assay (Promega) | Staurosporine |
| Cytotoxicity | MTT (72 hr incubation) | Doxorubicin |
| Metabolic stability | Liver microsome incubation (30 min) | Verapamil |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
